molecular formula C8H10BrNOS B3015992 S-(3-Bromophenyl)-N,S-dimethylsulfoximine CAS No. 1800017-17-7

S-(3-Bromophenyl)-N,S-dimethylsulfoximine

Cat. No.: B3015992
CAS No.: 1800017-17-7
M. Wt: 248.14
InChI Key: QYVNWRLHIDBGAO-UHFFFAOYSA-N
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Description

S-(3-Bromophenyl)-N,S-dimethylsulfoximine: is an organic compound that belongs to the class of sulfoximines. Sulfoximines are characterized by the presence of a sulfur atom bonded to both a nitrogen atom and an oxygen atom. This compound is notable for its bromine substituent on the phenyl ring, which can influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Bromophenyl)-N,S-dimethylsulfoximine typically involves the reaction of 3-bromophenylamine with dimethyl sulfoxide (DMSO) under specific conditions. The process may include the use of oxidizing agents to facilitate the formation of the sulfoximine group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: S-(3-Bromophenyl)-N,S-dimethylsulfoximine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoximine group to other sulfur-containing functional groups.

    Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Catalysts such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) are employed in electrophilic aromatic substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various sulfur-containing derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

S-(3-Bromophenyl)-N,S-dimethylsulfoximine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another sulfonamide derivative with similar structural features.

    3-Bromophenylamine: A precursor in the synthesis of S-(3-Bromophenyl)-N,S-dimethylsulfoximine.

    Dimethyl sulfoxide (DMSO): A common solvent and reagent in organic synthesis.

Uniqueness: this compound is unique due to its specific combination of the bromine substituent and the sulfoximine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(3-bromophenyl)-methyl-methylimino-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-10-12(2,11)8-5-3-4-7(9)6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVNWRLHIDBGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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